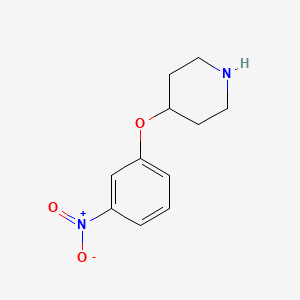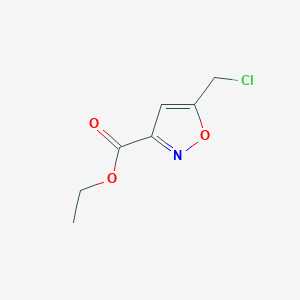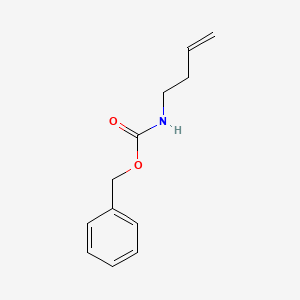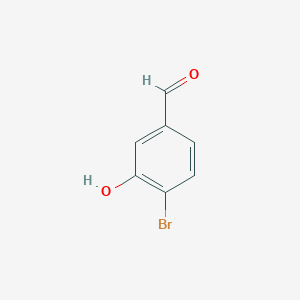
2-Bromo-5-methyl-3-nitrothiophene
Vue d'ensemble
Description
2-Bromo-5-methyl-3-nitrothiophene is a heteroaryl halide with the molecular formula C5H4BrNO2S and a molecular weight of 222.06 g/mol . This compound is a derivative of thiophene, a five-membered aromatic ring containing sulfur. It is commonly used in various research applications due to its unique chemical properties.
Mécanisme D'action
Target of Action
2-Bromo-5-methyl-3-nitrothiophene is a heteroaryl halide . It is primarily used in the synthesis of oligothiophene precursors . These precursors are used to generate (porphinato)zinc (II)-based chromophores . Therefore, the primary targets of this compound are the enzymes and proteins involved in the synthesis of these chromophores.
Mode of Action
The compound interacts with its targets by participating in the synthesis of oligothiophene precursors . The bromine atom in the compound likely undergoes a nucleophilic substitution reaction with the target molecule, facilitating the synthesis of the precursor.
Biochemical Pathways
Given its role in the synthesis of oligothiophene precursors, it can be inferred that it affects the biochemical pathways leading to the formation of (porphinato)zinc (ii)-based chromophores .
Pharmacokinetics
It is known that the compound is a solid at room temperature . Its boiling point is predicted to be around 275.6°C at 760 mmHg , and its density is predicted to be approximately 1.8 g/cm³ . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in biological systems.
Result of Action
The primary result of the action of this compound is the synthesis of oligothiophene precursors . These precursors are integral to the formation of (porphinato)zinc
Analyse Biochimique
Biochemical Properties
2-Bromo-5-methyl-3-nitrothiophene plays a significant role in biochemical reactions, particularly in the synthesis of oligothiophene precursors. These precursors are essential for generating (porphinato)zinc (II)-based chromophores . The compound interacts with various enzymes and proteins, facilitating the formation of complex biochemical structures. For instance, it participates in reactions involving thiophene-based analogs, which are known for their biological activities . The interactions between this compound and these biomolecules are primarily driven by its electrophilic bromine and nitro groups, which can form covalent bonds with nucleophilic sites on enzymes and proteins.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its impact on cell function is mediated through its ability to interact with cellular proteins and enzymes, altering their activity and function . For example, the compound can modulate the activity of enzymes involved in oxidative stress responses, leading to changes in cellular redox states. Additionally, this compound has been shown to affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional landscape of cells.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The bromine and nitro groups on the thiophene ring enable the compound to form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition or activation. Additionally, this compound can interact with DNA and RNA, affecting the transcription and translation processes, and ultimately altering gene expression patterns.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition and altered gene expression
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including oxidative stress, cellular damage, and adverse effects on organ function. Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at specific dosage levels. Understanding these dosage effects is essential for determining the safe and effective use of this compound in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation processes. These metabolic pathways can influence the compound’s bioavailability, activity, and toxicity. Additionally, this compound can affect metabolic flux and metabolite levels, altering the overall metabolic state of cells and tissues.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells can influence its biochemical activity and effects. Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its use in biochemical research and potential therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function The compound can be targeted to specific compartments or organelles within cells through targeting signals or post-translational modifications For example, this compound may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes
Méthodes De Préparation
2-Bromo-5-methyl-3-nitrothiophene can be synthesized through a multi-step process involving bromination and nitration of thiophene derivatives. The typical synthetic route includes:
Bromination: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide.
Nitration: The brominated thiophene is then nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
2-Bromo-5-methyl-3-nitrothiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Applications De Recherche Scientifique
2-Bromo-5-methyl-3-nitrothiophene is widely used in scientific research, particularly in the fields of chemistry, biology, and materials science. Some of its applications include:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: It is used in the synthesis of oligothiophene precursors for generating chromophores in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Biological Research: It is used in the development of biologically active compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.
Comparaison Avec Des Composés Similaires
2-Bromo-5-methyl-3-nitrothiophene can be compared with other thiophene derivatives such as:
2-Bromo-5-nitrothiophene: Lacks the methyl group, making it less sterically hindered and potentially more reactive in certain substitution reactions.
2-Methyl-5-nitrothiophene: Lacks the bromine atom, making it less versatile in substitution reactions but still useful in other synthetic applications.
3-Bromo-5-methylthiophene: Lacks the nitro group, making it less reactive in reduction reactions but still useful in other synthetic applications.
These comparisons highlight the unique reactivity and versatility of this compound in various chemical and biological applications.
Propriétés
IUPAC Name |
2-bromo-5-methyl-3-nitrothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO2S/c1-3-2-4(7(8)9)5(6)10-3/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRAXKINGAIWLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80566215 | |
| Record name | 2-Bromo-5-methyl-3-nitrothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80566215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82834-45-5 | |
| Record name | 2-Bromo-5-methyl-3-nitrothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80566215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 82834-45-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


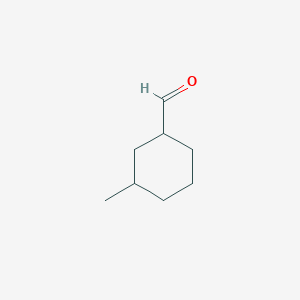




![5-(Benzyloxy)-3-chlorobenzo[b]thiophene-2-carbonyl chloride](/img/structure/B1283304.png)
